

# 3-Amino-4-chlorobenzenesulfonamide spectral analysis (NMR, IR, MS)

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## An In-Depth Technical Guide to the Spectral Analysis of **3-Amino-4-chlorobenzenesulfonamide**

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of **3-Amino-4-chlorobenzenesulfonamide**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features, grounding its analysis in established scientific principles and field-proven insights.

## Introduction: The Molecule in Focus

**3-Amino-4-chlorobenzenesulfonamide** ( $C_6H_7ClN_2O_2S$ ) is a substituted aromatic sulfonamide. The arrangement of its functional groups—an amine, a chloro group, and a sulfonamide moiety—on a benzene ring creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for structure confirmation, purity assessment, and understanding its chemical behavior in various applications, including pharmaceutical development.

This guide will present a predictive analysis of the compound's spectra. While experimental data can vary slightly based on instrumentation and conditions, the principles outlined here provide a robust framework for interpreting actual results. The causality behind expected spectral features is emphasized, reflecting an expert's approach to structural analysis.

Caption: Structure of **3-Amino-4-chlorobenzenesulfonamide** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) signals, we can precisely map the connectivity and electronic environment of each atom.

### Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-4-chlorobenzenesulfonamide** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for sulfonamides due to its ability to dissolve polar compounds and slow the exchange of labile N-H protons, allowing them to be observed.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set a spectral width of approximately 16 ppm.
  - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
  - Process the data with a line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set a spectral width of approximately 220 ppm.
  - Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2-5 seconds.
  - Process the data with a line broadening of 1-2 Hz.

### <sup>1</sup>H NMR Spectral Interpretation

The aromatic region of the  $^1\text{H}$  NMR spectrum (typically 6.5-8.0 ppm) is particularly informative for this molecule.[\[1\]](#) The three aromatic protons (H-2, H-5, H-6) will each give a distinct signal, with chemical shifts and splitting patterns dictated by the electronic effects of the substituents.

- Substituent Effects:

- -NH<sub>2</sub> (Amino): A strong electron-donating group (EDG) that shields ortho and para protons, shifting them upfield (to lower ppm).
- -Cl (Chloro): An electron-withdrawing group (EWG) via induction but weakly donating via resonance. It generally deshields nearby protons.
- -SO<sub>2</sub>NH<sub>2</sub> (Sulfonamide): A strong electron-withdrawing group that significantly deshields ortho and para protons, shifting them downfield (to higher ppm).

- Predicted Assignments:

- H-2: This proton is ortho to the strong EWG (-SO<sub>2</sub>NH<sub>2</sub>) and meta to the strong EDG (-NH<sub>2</sub>). The deshielding effect of the sulfonamide group is expected to dominate, placing this signal furthest downfield. It will appear as a doublet, split by H-6 (meta coupling,  $J \approx 2\text{-}3 \text{ Hz}$ ).  
[\[2\]](#)
- H-6: This proton is ortho to the EDG (-NH<sub>2</sub>) and meta to the EWG (-SO<sub>2</sub>NH<sub>2</sub>). The shielding from the amino group will shift it upfield relative to H-2. It will appear as a doublet of doublets, split by H-5 (ortho coupling,  $J \approx 7\text{-}10 \text{ Hz}$ ) and H-2 (meta coupling,  $J \approx 2\text{-}3 \text{ Hz}$ ).  
[\[2\]](#)
- H-5: This proton is ortho to the -Cl group and meta to both the -NH<sub>2</sub> and -SO<sub>2</sub>NH<sub>2</sub> groups. Its chemical shift will be intermediate. It will appear as a doublet, split by H-6 (ortho coupling,  $J \approx 7\text{-}10 \text{ Hz}$ ).  
[\[2\]](#)
- -NH<sub>2</sub> Protons: These will likely appear as a broad singlet. The chemical shift is variable and depends on solvent and concentration, but could be in the 4-6 ppm range.
- -SO<sub>2</sub>NH<sub>2</sub> Protons: These protons are also exchangeable and will likely appear as a broad singlet, typically further downfield than the amino protons, possibly  $> 7 \text{ ppm}$  in DMSO-d<sub>6</sub>.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>)

| Proton Assignment  | Predicted $\delta$ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|--------------------|--------------------------|------------------------|-------------------------------------|
| H-2                | 7.8 - 8.0                | d                      | J_meta ≈ 2-3                        |
| H-6                | 7.4 - 7.6                | dd                     | J_ortho ≈ 7-10,<br>J_meta ≈ 2-3     |
| H-5                | 7.2 - 7.4                | d                      | J_ortho ≈ 7-10                      |
| Ar-NH <sub>2</sub> | 4.0 - 6.0                | br s                   | N/A                                 |

| SO<sub>2</sub>-NH<sub>2</sub> | 7.0 - 8.0 | br s | N/A |

## $^{13}\text{C}$ NMR Spectral Interpretation

In a proton-decoupled  $^{13}\text{C}$  NMR spectrum, each unique carbon atom gives a single peak.[3][4] The chemical shifts are highly sensitive to the electronic environment. Aromatic carbons typically resonate between 110-160 ppm.[1][5]

- Substituent Effects: EDGs shield carbons (shift upfield), while EWGs deshield them (shift downfield).
- Predicted Assignments:
  - C-1 & C-4: These carbons are directly attached to the strongly withdrawing sulfonamide and chloro groups, respectively. They will be deshielded and appear downfield. C-1, attached to the -SO<sub>2</sub>NH<sub>2</sub>, is expected to be the most downfield of the aromatic carbons. These are quaternary carbons and will likely have weaker signal intensities.[5]
  - C-3: Attached to the electron-donating amino group, this carbon will be significantly shielded and appear further upfield.
  - C-2, C-5, C-6: These carbons, bearing protons, will have shifts influenced by their positions relative to all three substituents. C-2 (para to -Cl, ortho to -SO<sub>2</sub>NH<sub>2</sub>) and C-5

(para to  $-\text{NH}_2$ , ortho to  $-\text{Cl}$ ) will have distinct shifts. C-6 (ortho to  $-\text{NH}_2$ , meta to  $-\text{Cl}$  and  $-\text{SO}_2\text{NH}_2$ ) is expected to be the most shielded of this group.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO- $\text{d}_6$ )

| Carbon Assignment | Predicted $\delta$ (ppm) | Notes   |
|-------------------|--------------------------|---|
| C-1               | 145 - 150                | Quaternary, attached to $-\text{SO}_2\text{NH}_2$ |
| C-3               | 140 - 145                | Quaternary, attached to $-\text{NH}_2$            |
| C-4               | 130 - 135                | Quaternary, attached to $-\text{Cl}$              |
| C-2               | 128 - 132                | Deshielded by adjacent $-\text{SO}_2\text{NH}_2$  |
| C-5               | 125 - 128                | Influenced by adjacent $-\text{Cl}$               |

| C-6 | 115 - 120 | Shielded by adjacent  $-\text{NH}_2$  |

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[\[6\]](#)

## Experimental Protocol: IR Analysis

- Sample Preparation:
  - KBr Pellet: Mix  $\sim$ 1 mg of the sample with  $\sim$ 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

- Acquisition: Scan the mid-IR range (4000-400  $\text{cm}^{-1}$ ). Co-add 16-32 scans to improve the signal-to-noise ratio.

## Spectral Interpretation

The IR spectrum of **3-Amino-4-chlorobenzenesulfonamide** will be characterized by several key absorption bands.

- N-H Vibrations:
  - Amine (-NH<sub>2</sub>): Expect two distinct bands in the 3500-3300  $\text{cm}^{-1}$  region, corresponding to the asymmetric and symmetric N-H stretching modes.[7]
  - Sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>): A sharp N-H stretching band is expected around 3300-3200  $\text{cm}^{-1}$ .
- S=O Vibrations:
  - The sulfonamide group will exhibit two very strong and characteristic absorption bands for the S=O stretch: an asymmetric stretch around 1370-1330  $\text{cm}^{-1}$  and a symmetric stretch around 1180-1160  $\text{cm}^{-1}$ .
- Aromatic Ring Vibrations:
  - C-H Stretch: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000  $\text{cm}^{-1}$ .[1]
  - C=C Stretch: In-ring carbon-carbon stretching vibrations produce several bands of variable intensity in the 1600-1450  $\text{cm}^{-1}$  region.
- C-Cl Vibration: The C-Cl stretching vibration typically appears as a strong band in the 800-600  $\text{cm}^{-1}$  region.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode             | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity |
|------------------------------|--|-----------|
| Amine N-H Asymmetric Stretch | ~3450                                    | Medium    |
| Amine N-H Symmetric Stretch  | ~3350                                    | Medium    |
| Sulfonamide N-H Stretch      | ~3250                                    | Medium    |
| Aromatic C-H Stretch         | 3100 - 3000                              | Weak      |
| Aromatic C=C Stretch         | 1600 - 1450                              | Medium    |
| S=O Asymmetric Stretch       | 1370 - 1330                              | Strong    |
| S=O Symmetric Stretch        | 1180 - 1160                              | Strong    |

| C-Cl Stretch | 800 - 600 | Strong |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure through fragmentation analysis.

## Experimental Protocol: MS Analysis

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Acquisition:
  - Full Scan MS: Acquire data in positive ion mode to detect the protonated molecule  $[M+H]^+$ . Scan a mass range from m/z 50 to 500.

- Tandem MS (MS/MS): Isolate the  $[M+H]^+$  precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This is crucial for structural confirmation.

## Spectral Interpretation

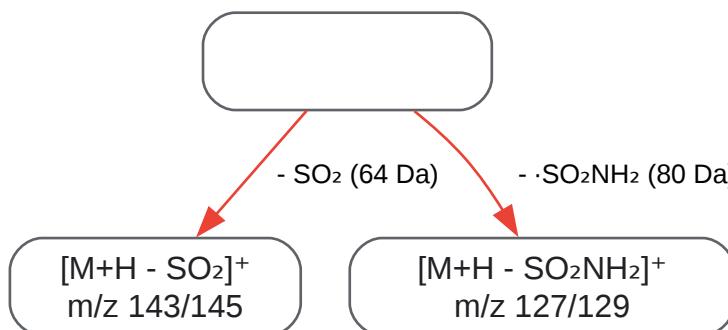
The molecular weight of **3-Amino-4-chlorobenzenesulfonamide** is 206.65 g/mol .

- Molecular Ion Peak:

- In ESI positive mode, the base peak will likely be the protonated molecule,  $[M+H]^+$ , at m/z 207.
- A key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes,  $^{35}\text{Cl}$  (75.8%) and  $^{37}\text{Cl}$  (24.2%). Therefore, the spectrum will show an  $[M+H]^+$  peak at m/z 207 (for  $^{35}\text{Cl}$ ) and an  $[M+2+\text{H}]^+$  peak at m/z 209 (for  $^{37}\text{Cl}$ ) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

- Fragmentation Pathway:

- Tandem MS (MS/MS) of the precursor ion at m/z 207 would reveal the molecule's structural weaknesses. A logical fragmentation pathway involves the loss of small, stable neutral molecules.
- Loss of  $\text{SO}_2$ : A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond followed by the loss of sulfur dioxide ( $\text{SO}_2$ ), a neutral loss of 64 Da. This would produce a fragment ion at m/z 143.
- Loss of  $\text{NH}_2$  radical: Cleavage of the S-N bond can lead to the loss of the amino radical from the sulfonamide group.
- Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire  $\text{SO}_2\text{NH}_2$  group (a loss of 80 Da), resulting in a fragment at m/z 127.

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Caption: Predicted major fragmentation pathway for **3-Amino-4-chlorobenzenesulfonamide**.

Table 4: Predicted Key Ions in Mass Spectrum (ESI+)

| m/z ( <sup>35</sup> Cl / <sup>37</sup> Cl) | Ion Assignment                        | Notes  |
|--|---------------------------------------|--|
| 207 / 209                                  | [M+H] <sup>+</sup>                    | Protonated molecular ion,<br>3:1 isotope ratio |
| 143 / 145                                  | [M+H - SO <sub>2</sub> ] <sup>+</sup> | Loss of sulfur dioxide                         |

| 127 / 129 | [M+H - SO<sub>2</sub>NH<sub>2</sub>]<sup>+</sup> | Loss of the sulfonamide radical |

## Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **3-Amino-4-chlorobenzenesulfonamide**:

- MS confirms the molecular weight (206.65 Da) and the presence of one chlorine atom.
- IR confirms the presence of key functional groups: amine (-NH<sub>2</sub>), sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>), and the aromatic ring.
- <sup>13</sup>C NMR confirms the number of unique carbon environments (six aromatic carbons).
- <sup>1</sup>H NMR provides the final, detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring through the specific chemical shifts and coupling constants of the three aromatic protons.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of **3-Amino-4-chlorobenzenesulfonamide**, ensuring the identity and purity of the material for any research or development application.

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